molecular formula C19H20N2O4S B5559523 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5559523
M. Wt: 372.4 g/mol
InChI Key: RGZYSZVIOJDONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to a class of molecules with potential for significant biological activity, given its complex structure that includes a piperazinone moiety along with a dihydrothieno[3,4-b][1,4]dioxin group. Research in this area often aims at synthesizing novel compounds for evaluating their potential in various applications, including but not limited to pharmacological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, employing techniques like tandem oxidative aminocarbonylation-cyclization processes. For example, Gabriele et al. (2006) demonstrated a novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine derivatives, utilizing palladium-catalyzed oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols, highlighting the synthesis's significant stereoselectivity and efficiency (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated through techniques like X-ray diffraction analysis, providing insight into the stereochemistry and molecular conformation critical for their biological activity. The study by Gabriele et al. not only outlined the synthesis but also confirmed the Z configuration of the major stereoisomers by X-ray diffraction, demonstrating the method's utility in establishing molecular structure with precision.

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically exhibit a high degree of specificity and selectivity. For instance, the formation of benzodioxine and benzoxazine derivatives through specific reactions underlines the complexity and versatility of these compounds in chemical synthesis. The ability to undergo various chemical reactions makes these molecules particularly interesting for further functionalization and application in diverse fields.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. These properties are often determined through standard analytical methods, including nuclear magnetic resonance (NMR), mass spectrometry, and chromatographic techniques, providing a comprehensive profile of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to the compound's applications. Studies often focus on these aspects to tailor compounds for specific uses, exploring their potential as intermediates in pharmaceutical synthesis or as active pharmaceutical ingredients themselves.

References

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Some derivatives, such as triazole and benzofuran compounds, have been synthesized and found to possess antimicrobial activities against various microorganisms. These compounds are of interest due to their potential as therapeutic agents against bacterial and fungal infections (Bektaş et al., 2010).
  • Anticancer Properties : Piperazine and morpholine derivatives have shown promise in anticancer research. A study reported the synthesis and evaluation of heterocyclic compounds with significant anti-bone cancer activity and potential antiviral activity through molecular docking investigations (Lv et al., 2019).

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Research has led to the development of new synthetic routes for derivatives, facilitating the exploration of their applications in drug discovery and material science. For instance, a one-pot Biginelli reaction has been utilized for the efficient synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating a simple and efficient method for producing these compounds (Bhat et al., 2018).

Potential Drug Development

  • Antimycobacterial Agents : Spiro-piperidin-4-ones have been synthesized and evaluated for their antimycobacterial activities, showcasing the potential for developing new therapeutic agents against tuberculosis (Kumar et al., 2008).
  • Hypolipidemic Activity : Piperazine derivatives have been explored for their hypolipidemic activities, with some compounds showing significant potency in lowering serum lipid levels, highlighting their potential in treating hyperlipidemia (Ashton et al., 1984).

properties

IUPAC Name

4-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-3-5-14(6-4-12)21-9-13(2)20(10-16(21)22)19(23)18-17-15(11-26-18)24-7-8-25-17/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZYSZVIOJDONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=C3C(=CS2)OCCO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.